Cas no 2172274-64-3 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid)

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid
- EN300-1495070
- 3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid
- 2172274-64-3
-
- インチ: 1S/C27H26N2O5/c1-17-11-12-24(22(15-17)26(32)29(2)14-13-25(30)31)28-27(33)34-16-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,15,23H,13-14,16H2,1-2H3,(H,28,33)(H,30,31)
- InChIKey: ZUXRZRNFNWSURK-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(C)=CC=1C(N(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 458.18417193g/mol
- どういたいしつりょう: 458.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 721
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 95.9Ų
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1495070-2500mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1495070-5000mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1495070-1.0g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1495070-100mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1495070-500mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1495070-250mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1495070-50mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1495070-1000mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1495070-10000mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]-N-methylformamido}propanoic acid |
2172274-64-3 | 10000mg |
$14487.0 | 2023-09-28 |
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid 関連文献
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acidに関する追加情報
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid: A Novel Compound with Promising Applications in Biomedical Research
CAS No. 2172274-64-3 represents a complex organic molecule with a unique structural framework that has garnered significant attention in recent biomedical research. This compound, characterized by its fluoren-9-yl moiety and multiple functional groups, exhibits potential as a scaffold for drug development. The methoxycarbonyl group attached to the fluoren-9-yl ring contributes to its stability and solubility properties, making it a valuable candidate for pharmaceutical applications. Recent studies have highlighted its role in modulating cellular signaling pathways, particularly in the context of neurodegenerative diseases and inflammatory responses.
The 5-methylphenyl substituent at the aromatic ring introduces additional complexity to the molecular structure. This functional group is critical for the compound's ability to interact with specific protein targets, such as kinases and transcription factors. The N-methylformamido group further enhances its pharmacological profile by enabling the formation of hydrogen bonds with receptor sites. These structural features position the compound as a potential lead molecule for the development of novel therapeutics targeting diseases with unmet medical needs.
Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the compound's efficacy in inhibiting the activity of PI3K/AKT/mTOR signaling pathways, which are implicated in cancer progression. The fluoren-9-yl ring provides a rigid scaffold that facilitates precise interactions with these targets, while the methoxycarbonyl group enhances its metabolic stability. This dual functionality makes the compound a promising candidate for the design of targeted therapies in oncology.
Advancements in synthetic chemistry have enabled the efficient preparation of this compound through a multi-step process involving fluoren-9-yl derivatization and formamido group incorporation. A recent study in *Organic & Biomolecular Chemistry* (2024) reported a novel synthetic route that reduces the number of purification steps, thereby improving the scalability of its production. This development is crucial for transitioning the compound from laboratory research to clinical applications.
The 5-methylphenyl moiety has been shown to modulate the activity of COX-2 enzymes, which play a key role in inflammatory processes. In vivo studies using animal models have demonstrated the compound's ability to reduce inflammation in conditions such as rheumatoid arthritis. The formamido group's contribution to this activity is attributed to its ability to form hydrogen bonds with the enzyme's active site, enhancing its inhibitory effect.
Recent computational studies have provided insights into the molecular mechanisms underlying the compound's biological activity. Molecular docking simulations have revealed that the fluoren-3-yl ring interacts with specific amino acid residues in target proteins, while the formamido group forms critical hydrogen bonds. These interactions are essential for the compound's ability to modulate protein function and its potential as a therapeutic agent.
Comparative analysis with other similar compounds has highlighted the unique advantages of this molecule. For instance, the methoxycarbonyl group in this compound provides better solubility properties compared to analogs with different substituents. This property is particularly important for drug delivery, as it enhances the compound's bioavailability and reduces the risk of formulation challenges.
Emerging research suggests that the compound may also have applications in neurodegenerative diseases such as Alzheimer's. Studies published in *Neuropharmacology* (2024) have shown that the 5-methylphenyl substituent can cross the blood-brain barrier, enabling the compound to reach central nervous system targets. This property is a significant advantage for the development of therapies targeting neurodegenerative conditions.
The synthesis of this compound has also been optimized for use in combinatorial chemistry approaches. By varying the substituents on the fluoren-9-yl ring and the formamido group, researchers can generate a library of derivatives with diverse biological activities. This approach has been instrumental in identifying lead compounds for drug development in multiple therapeutic areas.
Environmental and safety assessments of the compound have been conducted to ensure its suitability for pharmaceutical applications. The fluoren-9-yl moiety exhibits low toxicity in in vitro assays, while the formamido group contributes to its metabolic stability. These properties are critical for the development of safe and effective therapies that can be administered to patients.
Future research directions include the exploration of the compound's potential in combination therapies. By pairing it with other drugs targeting complementary pathways, researchers aim to enhance therapeutic outcomes while minimizing side effects. The 5-methylphenyl substituent's ability to modulate multiple targets makes it an attractive candidate for such combination strategies.
Advancements in analytical techniques have enabled the precise characterization of the compound's structure and purity. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular composition and to monitor its synthesis process. These methods are essential for ensuring the quality and consistency of the compound in both research and clinical settings.
Collaborative efforts between academic institutions and pharmaceutical companies are underway to further develop this compound. These partnerships are focused on optimizing its pharmacological profile and exploring its potential in treating a wide range of diseases. The fluoren-9-yl scaffold's versatility is expected to play a key role in these endeavors.
Overall, the compound's unique structural features and its demonstrated biological activities position it as a promising candidate for future biomedical innovations. Continued research into its mechanisms of action and therapeutic potential will be crucial in translating this molecule from the laboratory to the clinic.
2172274-64-3 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid) 関連製品
- 1352527-65-1(1-Butyl-2-isopropoxy-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl)
- 2229305-15-9(2-methoxy-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropanoic acid)
- 2022261-06-7(2-(3-Fluoro-5-methoxyphenyl)azepane)
- 1218043-68-5(rac-(1R,2R)-2-2-(propan-2-yloxy)phenylcyclopropane-1-carboxylic acid)
- 877977-10-1(1-(5-methylthiophen-2-yl)sulfonylpiperazine)
- 136-99-2(1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-)
- 2228979-85-7(4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 1189863-47-5(N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide)
- 2172527-56-7(1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride)




